molecular formula C42H50ClN7O4S B12381653 N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide

N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide

Cat. No.: B12381653
M. Wt: 784.4 g/mol
InChI Key: GSIGCUGGYWRYBX-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thia-tetrazatricyclo ring system, and a piperidinyl moiety

Preparation Methods

The synthesis of N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide involves multiple steps, including the formation of the thia-tetrazatricyclo ring system and the subsequent attachment of the chlorophenyl and piperidinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide stands out due to its unique structural features and the presence of the thia-tetrazatricyclo ring system. Similar compounds include:

    1-(4-Fluorophenyl)piperazine: A compound with a piperazine ring and a fluorophenyl group.

    Sulfur compounds: Compounds containing sulfur atoms, which can exhibit similar reactivity patterns.

This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C42H50ClN7O4S

Molecular Weight

784.4 g/mol

IUPAC Name

N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide

InChI

InChI=1S/C42H50ClN7O4S/c1-5-38(53)49-21-17-30(18-22-49)24-31-10-8-11-34(25-31)54-23-9-12-36(51)44-19-6-7-20-45-37(52)26-35-41-48-47-29(4)50(41)42-39(27(2)28(3)55-42)40(46-35)32-13-15-33(43)16-14-32/h5,8,10-11,13-16,25,30,35H,1,6-7,9,12,17-24,26H2,2-4H3,(H,44,51)(H,45,52)/t35-/m0/s1

InChI Key

GSIGCUGGYWRYBX-DHUJRADRSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)CCCOC4=CC=CC(=C4)CC5CCN(CC5)C(=O)C=C)C6=CC=C(C=C6)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)CCCOC4=CC=CC(=C4)CC5CCN(CC5)C(=O)C=C)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.